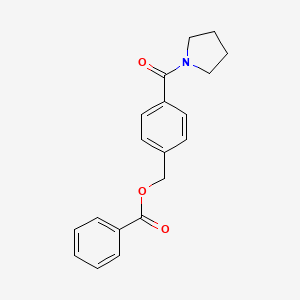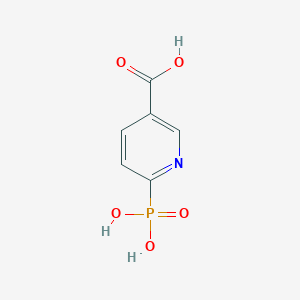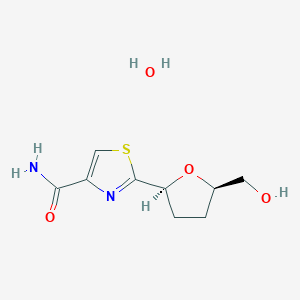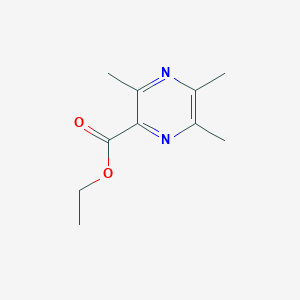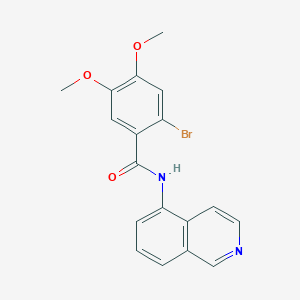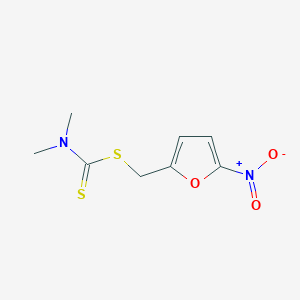![molecular formula C11H8ClNO2S B12903122 1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one is a heterocyclic compound that features a unique structure combining a chloro-substituted butenone with a thioxobenzo[d]oxazole moiety
准备方法
The synthesis of 1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one typically involves the following steps:
Formation of the Thioxobenzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 2-aminophenol derivatives and carbon disulfide.
Chlorination and Butenone Formation: The introduction of the chloro group and the butenone moiety can be accomplished through various chlorination and alkylation reactions. Reagents such as thionyl chloride or phosphorus pentachloride are often used for chlorination, while the butenone moiety can be introduced via aldol condensation reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反应分析
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学研究应用
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
作用机制
The mechanism of action of 1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of antimicrobial and anticancer research.
DNA Interaction: Some derivatives of the compound can intercalate into DNA, disrupting its replication and transcription processes, which is a mechanism of action for certain anticancer agents.
Signal Transduction Pathways: The compound may modulate various cellular signaling pathways, affecting cell proliferation, apoptosis, and other cellular processes.
相似化合物的比较
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one can be compared with other similar compounds, such as:
Benzoxazoles: These compounds share the oxazole core but differ in their substituents and overall structure. They are also used in medicinal chemistry and material science.
Thiazoles: Thiazoles have a sulfur atom in the ring structure, similar to thioxobenzo[d]oxazole, and are known for their biological activities.
Oxazoles: Oxazoles are a broader class of compounds that include various derivatives with different substituents, used in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C11H8ClNO2S |
|---|---|
分子量 |
253.71 g/mol |
IUPAC 名称 |
(E)-1-chloro-4-(2-sulfanylidene-1,3-benzoxazol-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C11H8ClNO2S/c12-7-8(14)5-6-13-9-3-1-2-4-10(9)15-11(13)16/h1-6H,7H2/b6-5+ |
InChI 键 |
KLDPUUUHNCAUBU-AATRIKPKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)/C=C/C(=O)CCl |
规范 SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)C=CC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/no-structure.png)
